[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine
CAS No.:
Cat. No.: VC13468414
Molecular Formula: C10H21N3
Molecular Weight: 183.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H21N3 |
|---|---|
| Molecular Weight | 183.29 g/mol |
| IUPAC Name | (3S)-1-(2-aminoethyl)-N-cyclopropyl-N-methylpyrrolidin-3-amine |
| Standard InChI | InChI=1S/C10H21N3/c1-12(9-2-3-9)10-4-6-13(8-10)7-5-11/h9-10H,2-8,11H2,1H3/t10-/m0/s1 |
| Standard InChI Key | FQHUDAMSPCCRRJ-JTQLQIEISA-N |
| Isomeric SMILES | CN([C@H]1CCN(C1)CCN)C2CC2 |
| SMILES | CN(C1CC1)C2CCN(C2)CCN |
| Canonical SMILES | CN(C1CC1)C2CCN(C2)CCN |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the class of chiral pyrrolidine derivatives, with the (S)-configuration at the pyrrolidine C3 position being critical for its stereochemical properties . Its molecular formula (C10H21N3) and weight (183.29 g/mol) reflect a compact yet functionalized structure optimized for molecular interactions. Key structural elements include:
The IUPAC name (3S)-1-(2-aminoethyl)-N-cyclopropyl-N-methylpyrrolidin-3-amine precisely defines its stereochemistry and substitution pattern.
Synthesis and Manufacturing
Synthetic Pathways
Industrial synthesis typically employs a multi-step approach:
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Pyrrolidine Functionalization: Introduction of the aminoethyl group via nucleophilic substitution of 1-(2-chloroethyl)pyrrolidine with ammonia .
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Cyclopropylmethylation: Reaction with cyclopropylmethyl halides under basic conditions (e.g., K2CO3 in acetonitrile) .
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Chiral Resolution: Separation of enantiomers using chiral stationary phase chromatography or enzymatic resolution .
A representative procedure from VulcanChem achieves 88% yield using HATU-mediated coupling in DMF, followed by chiral HPLC purification.
Process Optimization
Critical parameters influencing yield and purity:
Industrial-scale production faces challenges in maintaining enantiomeric excess (>99% ee), necessitating stringent quality control .
Physicochemical Properties
Experimental and predicted data reveal distinct characteristics:
The compound exhibits amphiphilic behavior, with sufficient solubility for formulation while retaining membrane permeability.
Biological Activity and Applications
Material Science Applications
The cyclopropyl group’s ring strain enables:
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Polymer Crosslinking: Enhances thermostability in epoxy resins .
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Ligand Design: Serves as a constrained spacer in metal-organic frameworks .
| Hazard | Precaution |
|---|---|
| Skin Irritation | Use nitrile gloves (ASTM D6978) |
| Respiratory Sensitization | Process under fume hood (≥0.5 m/s flow) |
| Environmental Persistence | Avoid aqueous discharge without treatment |
Thermal decomposition above 300°C may release toxic nitriles and amines .
| Supplier | Purity | Price (1g) | Storage |
|---|---|---|---|
| Crysdot | 97% | $1,499 | -20°C under argon |
| VulcanChem | >99% ee | $2,150 | Desiccated, 4°C |
| Ambeed | 95% | $980 | Room temperature |
The 300% price variance reflects differences in enantiomeric purity and GMP certification .
Future Research Directions
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